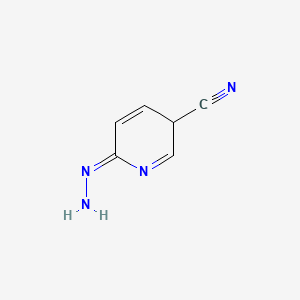![molecular formula C12H7FN2OS B12358595 5-(4-fluorophenyl)-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12358595.png)
5-(4-fluorophenyl)-4aH-thieno[2,3-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-fluorophenyl)-4aH-thieno[2,3-d]pyrimidin-4-one: is a heterocyclic compound with a molecular formula of C12H7FN2OS and a molecular weight of 246.265 g/mol . This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core structure, which is fused with a fluorophenyl group at the 5-position. It is a valuable compound in medicinal chemistry due to its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-fluorophenyl)-4aH-thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluoroaniline with thiourea to form the intermediate, which then undergoes cyclization with α-bromoacetophenone to yield the desired compound . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno ring.
Reduction: Reduction reactions can occur at the nitrogen atoms in the pyrimidine ring.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like bromine (Br2) or chloromethane (CH3Cl) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or reduced pyrimidine derivatives.
Substitution: Formation of halogenated derivatives or alkylated products.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for various functionalized derivatives that are of interest in organic synthesis .
Biology: In biological research, 5-(4-fluorophenyl)-4aH-thieno[2,3-d]pyrimidin-4-one is studied for its potential as an enzyme inhibitor. It has shown activity against certain kinases, making it a candidate for further investigation in cancer research .
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of anticancer agents. Its ability to inhibit specific molecular targets makes it a promising lead compound in drug discovery .
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals .
Mecanismo De Acción
The mechanism of action of 5-(4-fluorophenyl)-4aH-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the signaling pathways involved in cell proliferation and survival . This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential anticancer agent .
Comparación Con Compuestos Similares
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrido[2,3-d]pyrimidine: Known for its antimicrobial properties.
4-aminopyrrolo[2,3-d]pyrimidine: Studied for its antitubercular activity.
Uniqueness: 5-(4-fluorophenyl)-4aH-thieno[2,3-d]pyrimidin-4-one stands out due to the presence of the fluorophenyl group, which enhances its binding affinity and specificity towards certain molecular targets. This structural feature contributes to its unique biological activities and potential therapeutic applications .
Propiedades
Fórmula molecular |
C12H7FN2OS |
|---|---|
Peso molecular |
246.26 g/mol |
Nombre IUPAC |
5-(4-fluorophenyl)-4aH-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H7FN2OS/c13-8-3-1-7(2-4-8)9-5-17-12-10(9)11(16)14-6-15-12/h1-6,10H |
Clave InChI |
VUTYRCPUZSABMN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CSC3=NC=NC(=O)C23)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


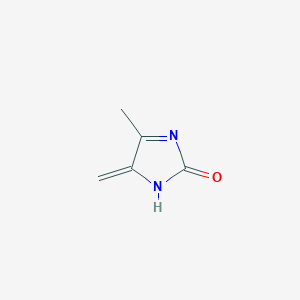
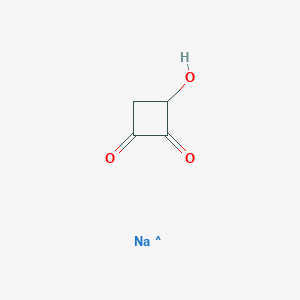
![4-[(3,4-Dimethoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B12358532.png)
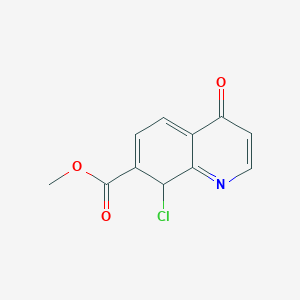
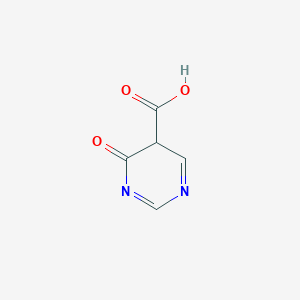
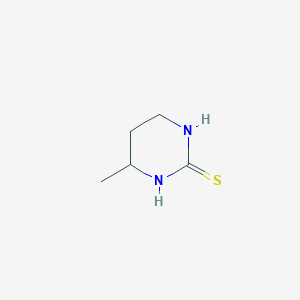
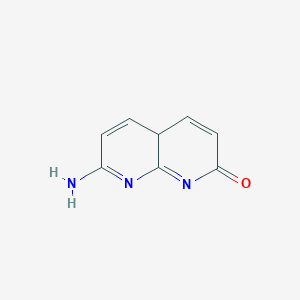
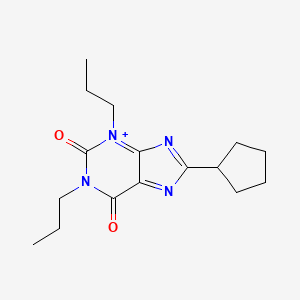
![6,7a-Dihydroimidazo[4,5-d]pyridazin-7-one](/img/structure/B12358572.png)
![Thieno[2,3-d]pyridazin-4,7-dione](/img/structure/B12358575.png)
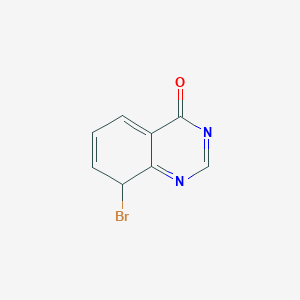
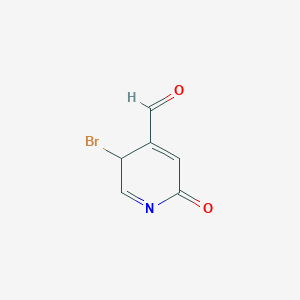
![5-[2-Ethoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino]-9-methyl-2-methylsulfonyl-2,4,6,9-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one](/img/structure/B12358586.png)
